

BI-1622 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: BI-1622

Cat. No.: B10831518

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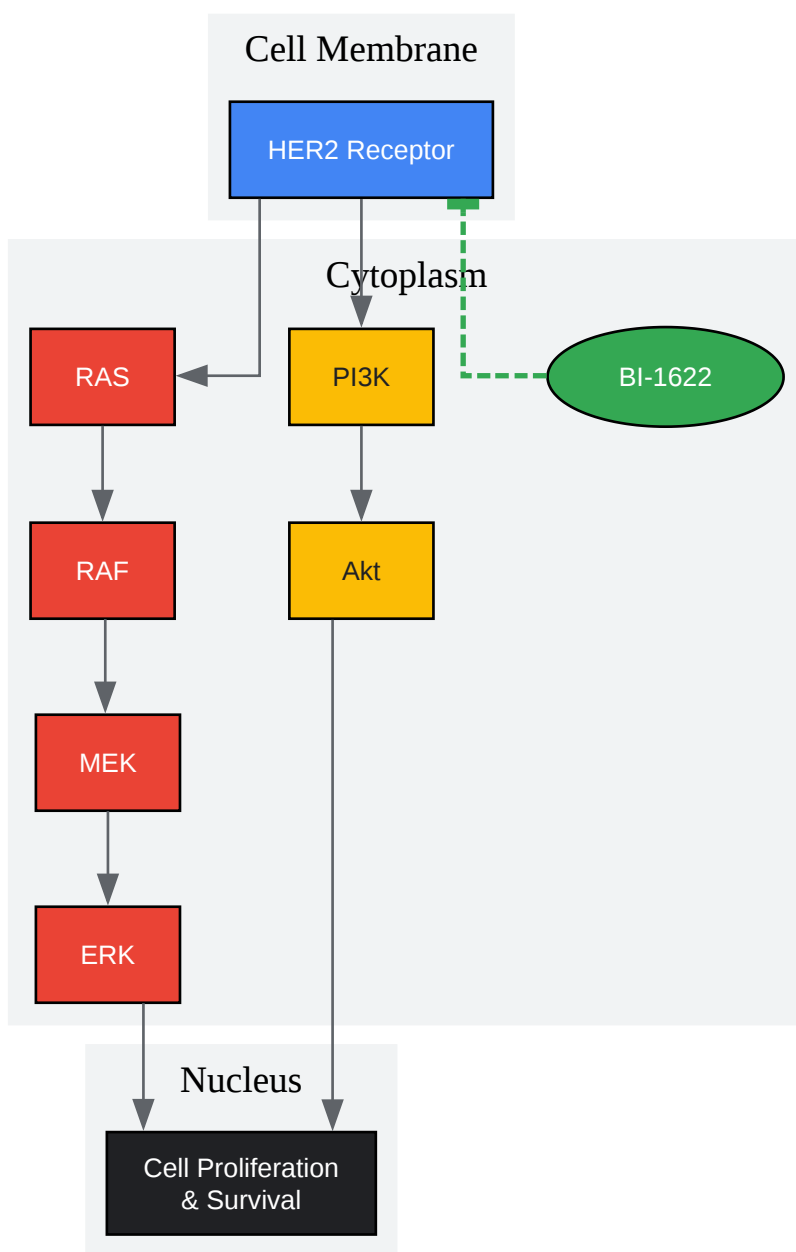
For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-1622 is a potent, selective, and orally bioavailable covalent inhibitor of the human epidermal growth factor receptor 2 (HER2), with pronounced activity against HER2 exon 20 insertion mutations.[1][2] As an ATP-competitive inhibitor, **BI-1622** binds to the kinase domain of HER2, effectively blocking its downstream signaling pathways.[1] A key characteristic of **BI-1622** is its significant selectivity for HER2 over the wild-type epidermal growth factor receptor (EGFR), which suggests a lower likelihood of EGFR-related toxicities.[1][3] In vitro studies have demonstrated that **BI-1622** potently inhibits the proliferation of cancer cell lines that are dependent on HER2 amplification or mutations.[1][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of **BI-1622**.

Mechanism of Action

BI-1622 is an ATP-competitive, covalent inhibitor that targets the kinase domain of HER2.[1] Constitutive activation of the HER2 receptor, often through amplification or mutations such as exon 20 insertions, leads to the downstream activation of pro-survival signaling cascades, most notably the PI3K/Akt and MEK/ERK pathways.[1] By binding to the ATP pocket of the HER2 kinase domain, **BI-1622** prevents the phosphorylation and activation of these downstream effectors, thereby inhibiting cell proliferation and survival in HER2-driven cancer cells.[3]



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Caption: Simplified HER2 Signaling Pathway and **BI-1622** Inhibition.

Quantitative Data Summary

The inhibitory activity of **BI-1622** has been quantified in various in vitro assays. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) against different cell lines and HER2/EGFR variants.

Table 1: Antiproliferative Activity of **BI-1622** in Engineered Ba/F3 Cells

Cell Line	Target	IC50 (nM)
Ba/F3	HER2YVMA	5
Ba/F3	HER2YVMA, S783C	48
Ba/F3	EGFRWT	1010
Ba/F3	EGFRC775S	23
Data sourced from MedChemExpress. [3]		

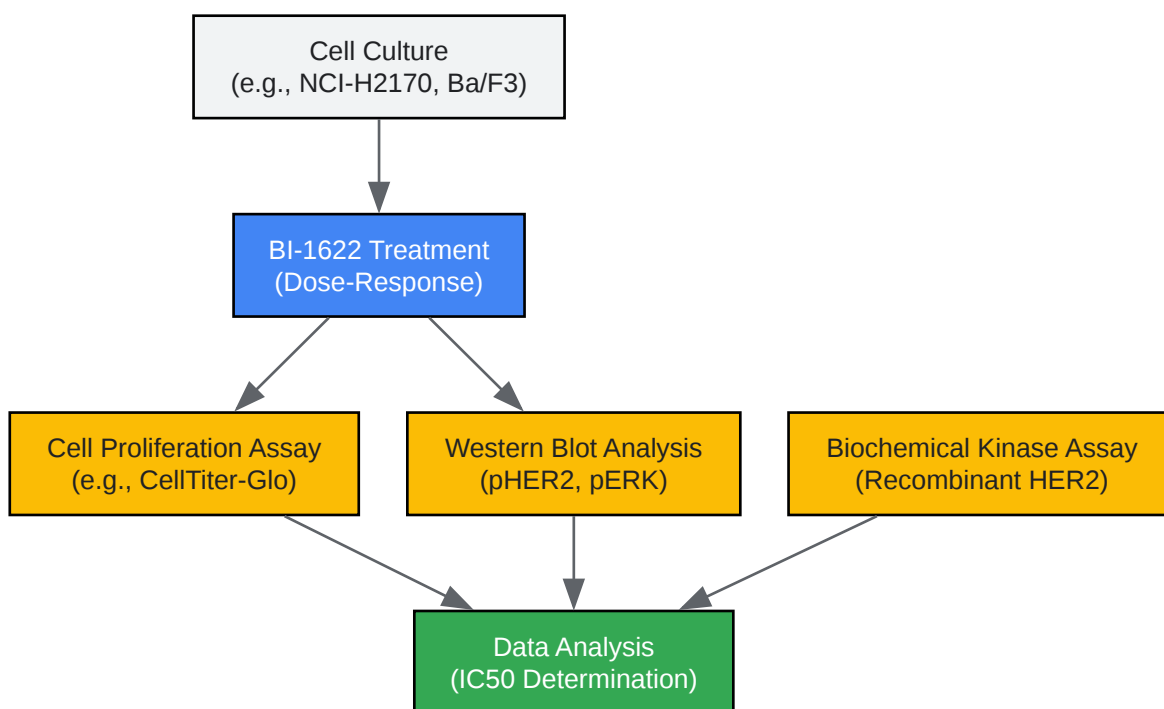
Table 2: Antiproliferative Activity of **BI-1622** in Cancer Cell Lines

Cell Line	Description	IC50 (nM)
NCI-H2170	HER2YVMA mutant NSCLC	36
A431	EGFR wild-type driven	> 2000
Data sourced from opnme.com. [1]		

Table 3: Biochemical Kinase Inhibition by **BI-1622**

Target	IC50 (nM)
HER2WT	7.8
HER2YVMA	7.1
EGFRWT	<5.3 (Note: another source indicates >25-fold selectivity over EGFR)
Data sourced from MedChemExpress. [3]	

Experimental Protocols



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